![molecular formula C15H20N2O2S B5781444 N-{[(4-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5781444.png)
N-{[(4-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide
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Overview
Description
N-{[(4-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide, also known as AG490, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathways, which are involved in a variety of cellular processes such as growth, differentiation, and immune response.
Mechanism of Action
N-{[(4-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide works by inhibiting the activity of JAKs, which are enzymes that phosphorylate and activate STATs. By inhibiting JAK activity, N-{[(4-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide prevents the activation of STATs and downstream signaling pathways. This leads to a decrease in cell proliferation and an increase in apoptosis, which can be beneficial in the treatment of cancer.
Biochemical and physiological effects:
N-{[(4-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-{[(4-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide has been shown to inhibit cell proliferation and induce apoptosis. In addition, N-{[(4-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide has been shown to inhibit the production of pro-inflammatory cytokines, which can be beneficial in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-{[(4-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide is its specificity for JAK/STAT signaling pathways, which makes it a useful tool for studying these pathways in vitro. However, N-{[(4-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide has some limitations as well. It has been shown to have off-target effects on other signaling pathways, which can complicate data interpretation. In addition, N-{[(4-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide has poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on N-{[(4-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide. One area of interest is the development of more potent and selective JAK inhibitors. Another area of interest is the investigation of the role of JAK/STAT signaling pathways in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Finally, there is interest in exploring the potential of N-{[(4-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide as a therapeutic agent in these diseases.
Synthesis Methods
N-{[(4-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide can be synthesized through a multistep process involving the reaction of 4-methoxybenzoyl isothiocyanate with cyclohexanecarboxylic acid, followed by the reaction with 4-aminophenol. The resulting product is then treated with thionyl chloride to yield N-{[(4-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide.
Scientific Research Applications
N-{[(4-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide has been widely used in scientific research for its ability to inhibit JAK/STAT signaling pathways. These pathways are involved in many cellular processes, including immune response, cell proliferation, and differentiation. Inhibition of these pathways has been shown to have therapeutic potential in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
properties
IUPAC Name |
N-[(4-methoxyphenyl)carbamothioyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-19-13-9-7-12(8-10-13)16-15(20)17-14(18)11-5-3-2-4-6-11/h7-11H,2-6H2,1H3,(H2,16,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBUXXHCTKPSGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NC(=O)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49736983 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[(4-methoxyphenyl)carbamothioyl]cyclohexanecarboxamide |
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